molecular formula C20H18FN3O3S B2484693 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole CAS No. 897472-97-8

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

Cat. No.: B2484693
CAS No.: 897472-97-8
M. Wt: 399.44
InChI Key: WYRJJVIBGNZVCX-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a chemical compound of significant interest in early-stage pharmaceutical research and development. With the molecular formula C20H18FN3O3S and a molecular weight of 399.44 g/mol, this benzothiazole derivative is characterized by a piperazine linker connecting a 2,3-dihydro-1,4-benzodioxine moiety to a fluorinated benzothiazole ring system . This specific molecular architecture makes it a valuable intermediate for medicinal chemists. Compounds within this structural class are frequently investigated for their potential as key therapeutic agents. Research indicates that similar fused 1,4-dihydrodioxin derivatives are explored as inhibitors of heat shock transcription factor 1 (HSF1), a target relevant in oncology for the treatment of proliferative diseases such as cancer . Furthermore, structurally related benzothiazole compounds are studied for their role in modulating cell survival pathways, including interactions with Bcl-2 family proteins, which are prominent targets in cancer research and the study of apoptotic processes . This product is intended for use in discovery research, biochemical assay development, and as a building block in the synthesis of novel chemical entities. It is supplied with an emphasis on quality for research purposes. Please note: This product is for research use only and is not intended for human or animal use. CAS Number: Check with your supplier for the specific CAS number (e.g., 897472-38-7 for a close analog). Molecular Formula: C20H18FN3O3S Molecular Weight: 399.44 g/mol

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRJJVIBGNZVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, followed by the introduction of the piperazine and benzothiazole moieties. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Central Heterocycle Substituents Piperazine-Linked Group Biological Activity Reference
Target Compound Benzothiazole 6-Fluoro 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Not explicitly reported -
Patel et al. Quinolone Derivative Quinoline 6-Fluoro, 7-piperazinyl 2,3-Dichlorophenyl Antimicrobial (vs. S. aureus, E. coli)
Enamine Ltd Compound (C23H24N2O6S) Benzofuran 6-Methyl 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Not specified
Lecozotan Hydrochloride Benzamide 4-Cyano 2,3-Dihydro-1,4-benzodioxin-5-yl Alzheimer’s (5-HT1A antagonist)
ECHEMI Thiazole Derivative (903855-91-4) Thiazole 4-Methoxyphenyl 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Not specified

Key Observations:

Central Heterocycle: The benzothiazole core in the target compound contrasts with quinolones (antimicrobial), benzamides (CNS activity), and benzofurans (variable applications).

Substituent Effects: Fluorine at position 6 is shared with Patel et al.’s quinolone derivative, which demonstrated potent antimicrobial activity. Fluorine’s electronegativity may enhance membrane permeability or target binding .

Piperazine Modifications: The carbonyl linkage in the target compound vs. sulfonyl in Enamine Ltd and ECHEMI derivatives may alter solubility or steric effects. The 2,3-dihydro-1,4-benzodioxine group in the target compound is structurally similar to lecozotan’s 5-HT1A antagonist motif, hinting at possible CNS applications .

Biological Activity

The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 2,3-dihydro-1,4-benzodioxine carbonyl group and a fluoro-benzothiazole moiety. Its molecular formula is C18H19FN2O3SC_{18}H_{19}FN_2O_3S with a molecular weight of approximately 358.42 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₂O₃S
Molecular Weight358.42 g/mol
Melting PointNot reported
SolubilityNot reported

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

  • Benzothiazole derivatives have shown activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with some exhibiting IC50 values in the low micromolar range (6.2 μM for HCT-116) .

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of benzothiazole derivatives found that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted analogs. The presence of nitro or chloro groups significantly improved the compounds' efficacy against cancer cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties . Research indicates that similar benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Compounds tested showed notable inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 6.12 μM to 25 μM .

Table: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)
Benzothiazole Derivative AStaphylococcus aureus6.12
Benzothiazole Derivative BEscherichia coli25

The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that:

  • DNA Interaction : Many benzothiazole derivatives interact with DNA, often binding within the minor groove, which may interfere with replication and transcription processes .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of the benzothiazole core (6-fluoro substitution), followed by coupling with a piperazine intermediate. The benzodioxine-carbonyl moiety is typically introduced via nucleophilic acyl substitution or amidation .
  • Optimization : Control temperature (e.g., reflux in toluene or chlorobenzene) and pH to minimize side reactions. Use catalysts like trimethyl orthoacetate for cyclization steps .
  • Validation : Confirm purity via HPLC and structural integrity via 1H^1H-NMR and 13C^{13}C-NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .

Q. How can researchers characterize the molecular interactions of this compound with biological targets such as enzymes or receptors?

  • Methodology :

  • Target identification : Prioritize enzymes with conserved binding pockets for benzothiazoles (e.g., DNA gyrase, topoisomerases) or neurotransmitter receptors (e.g., serotonin receptors due to the piperazine moiety) .
  • In silico docking : Use AutoDock 4.2 or similar tools to model interactions with targets like Staphylococcus aureus DNA gyrase (PDB ID: 2XCR). Focus on hydrogen bonding (e.g., benzodioxine carbonyl with Arg1216) and hydrophobic contacts .
  • Validation : Cross-reference docking scores with in vitro enzyme inhibition assays (IC50_{50} values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s binding affinity while minimizing off-target effects?

  • Methodology :

  • Core modifications : Systematically alter substituents on the benzothiazole (e.g., replace fluorine with other halogens) or piperazine (e.g., introduce methyl groups to modulate lipophilicity) .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell assays. Correlate logP values (target ~2.5–3.5) with bioavailability .
  • Off-target screening : Use radioligand binding assays against GPCR panels (e.g., adrenergic, dopaminergic receptors) to identify selectivity issues .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cell-based assays)?

  • Methodology :

  • Assay standardization : Normalize conditions (e.g., ATP concentration in kinase assays) and use isogenic cell lines to minimize variability .
  • Mechanistic studies : Employ fluorescent probes (e.g., ANS for hydrophobic binding) or surface plasmon resonance (SPR) to quantify target engagement in real time .
  • Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., serum protein binding in cell-based assays) .

Q. How can computational modeling predict metabolic pathways and potential toxicities of this compound?

  • Methodology :

  • Metabolite prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism. Prioritize oxidation of the piperazine ring and glucuronidation of the benzodioxine .
  • Toxicity screening : Apply QSAR models for hERG inhibition (risk of cardiotoxicity) and Ames test simulations for mutagenicity .
  • Validation : Compare in silico predictions with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .

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